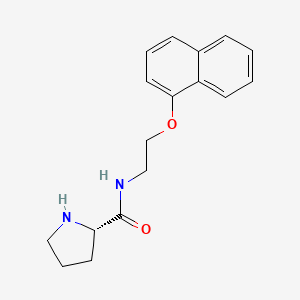![molecular formula C14H20N2O3 B7645637 (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7645637.png)
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide, also known as SMT C1100, is a chemical compound that has been extensively studied for its potential therapeutic applications. It is a pyrrolidine derivative that has shown promising results in preclinical studies as a treatment for various diseases. The compound has been synthesized using several methods, and its mechanism of action and physiological effects have been investigated.
Mechanism of Action
The mechanism of action of (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by modulating various signaling pathways. For instance, this compound has been found to inhibit the Akt/mTOR signaling pathway, which plays a crucial role in cancer cell growth and survival. The compound has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. For instance, the compound has been shown to inhibit the activity of various enzymes, including phosphodiesterase and carbonic anhydrase. It has also been found to modulate the expression of various genes involved in cancer cell growth and survival, inflammation, and neurodegeneration. Moreover, this compound has been found to have antioxidant and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity. The compound has been found to have a low toxicity profile and can be easily synthesized using different methods. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Future Directions
Several future directions can be explored to further investigate the therapeutic potential of (2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide. For instance, more studies are needed to elucidate the compound's mechanism of action and its effects on various signaling pathways. Moreover, the compound's pharmacokinetic and pharmacodynamic properties need to be further investigated to optimize its therapeutic efficacy. Additionally, more preclinical and clinical studies are needed to evaluate the compound's safety and efficacy in treating various diseases.
Synthesis Methods
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide can be synthesized using different methods. One of the most common methods involves the reaction of 2-methoxyphenol with ethyl chloroacetate in the presence of sodium hydride to obtain ethyl 2-(2-methoxyphenoxy)acetate. The resulting compound is then reacted with pyrrolidine-2-carboxylic acid in the presence of triethylamine to obtain this compound.
Scientific Research Applications
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide has been extensively studied for its potential therapeutic applications. It has shown promising results in preclinical studies as a treatment for various diseases, including cancer, inflammation, and neurological disorders. The compound has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. Moreover, this compound has been investigated for its neuroprotective effects in animal models of neurodegenerative diseases.
properties
IUPAC Name |
(2S)-N-[2-(2-methoxyphenoxy)ethyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-6-2-3-7-13(12)19-10-9-16-14(17)11-5-4-8-15-11/h2-3,6-7,11,15H,4-5,8-10H2,1H3,(H,16,17)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNXEDHYDXWCMD-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCNC(=O)[C@@H]2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Methoxy-5-methylphenyl)methyl]phthalazin-1-one](/img/structure/B7645555.png)
![3-bromo-N-[(5-chlorothiophen-2-yl)methyl]-4-methoxy-N-methylbenzamide](/img/structure/B7645558.png)

![2-chloro-N-[2-(2-chlorophenoxy)ethyl]acetamide](/img/structure/B7645565.png)
![5-cyclopropyl-N-[[(2R)-oxolan-2-yl]methyl]-1,2-oxazole-3-carboxamide](/img/structure/B7645569.png)
![3-[[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,3-benzotriazin-4-one](/img/structure/B7645573.png)


![N-[2-(2-bromophenoxy)ethyl]-2-chloroacetamide](/img/structure/B7645591.png)
![1-[(2-Fluorophenyl)methyl]quinoxalin-2-one](/img/structure/B7645605.png)


![2-[(4-pyrazol-1-ylbenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7645650.png)
![4-[(5-fluoro-2-methoxyphenyl)methyl]-2,3-dihydro-1H-quinoxaline](/img/structure/B7645652.png)